
tert-Butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate is a compound that features a tert-butyl ester group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . This reaction is carried out under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and sodium cyanide (NaCN) can be employed.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, such as azides or nitriles.
Applications De Recherche Scientifique
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate involves its conversion to active metabolites. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The pyrrolidine ring can interact with biological targets, such as enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate
- tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]butanoate
Uniqueness
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the tert-butyl ester group provides steric hindrance, making it less susceptible to hydrolysis compared to other esters .
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)6-8-13-7-4-5-10(13)9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |
Clé InChI |
IIGSCRGWORLZPO-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CCN1CCC[C@H]1CO |
SMILES canonique |
CC(C)(C)OC(=O)CCN1CCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


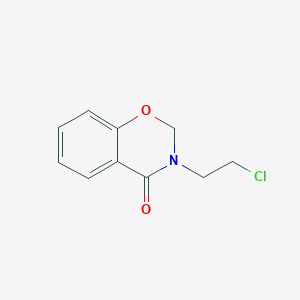
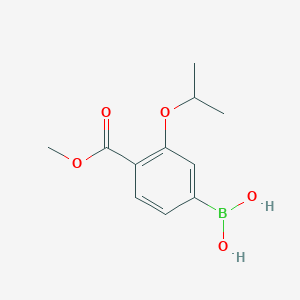
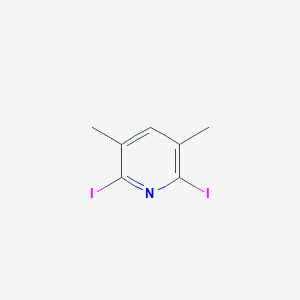
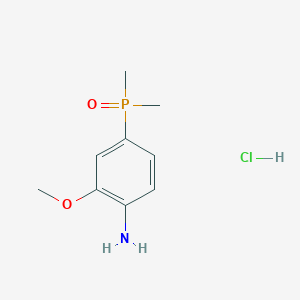
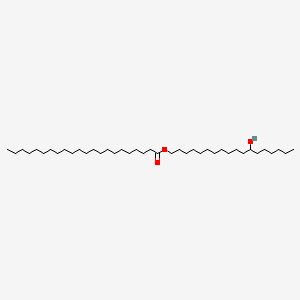
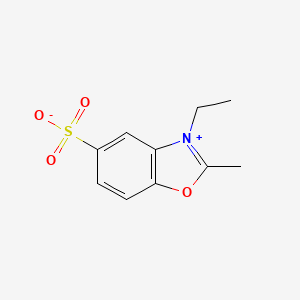
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
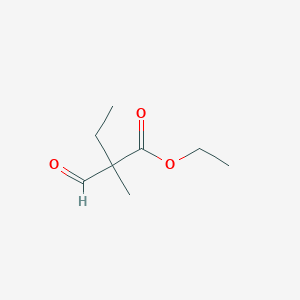
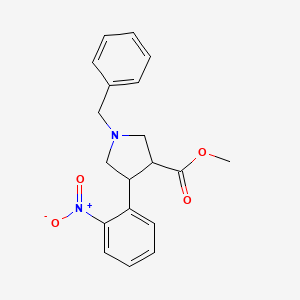
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
![4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B13979915.png)
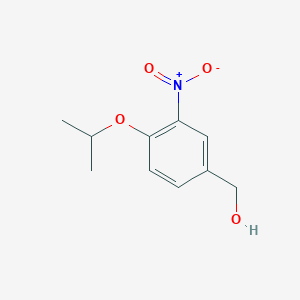

![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)
